3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
Description
The compound 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a chromene-based ester derivative with a complex substitution pattern. Chromenes are heterocyclic compounds of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science . This compound features a thiophene-2-carboxylate ester at the 7-position of the chromene ring and a 4-(ethoxycarbonyl)phenoxy group at the 3-position. Its structural complexity and substituent diversity invite comparisons with analogues, particularly those with variations in the phenoxy or chromene ring substituents.
Properties
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7S/c1-2-27-22(25)14-5-7-15(8-6-14)29-19-13-28-18-12-16(9-10-17(18)21(19)24)30-23(26)20-4-3-11-31-20/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSQGIRBZMLBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromenone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 420.48 g/mol. The structure features a chromenone core, which is known for its pharmacological significance, combined with a thiophene moiety that may enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. The methods employed often focus on optimizing yield and purity while ensuring the retention of biological activity.
Anticancer Activity
- Cell Line Studies : Recent studies have demonstrated that derivatives of chromenone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that similar compounds can sensitize HepG2 cells to chemotherapeutic agents, significantly lowering the IC50 values from 3.9 µM to 0.5 µM when combined with sorafenib .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
- Broad-Spectrum Efficacy : Compounds related to this class have exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .
- Mechanistic Insights : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, although specific mechanisms for this compound require further elucidation .
Case Study 1: Cytotoxicity Against HepG2 Cells
A study evaluated the cytotoxic effects of various thiophene-based compounds on HepG2 liver cancer cells. The results indicated that certain derivatives significantly enhanced the cytotoxicity of conventional drugs like sorafenib, highlighting their potential as adjuvants in cancer therapy.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Sorafenib | 3.9 | Baseline |
| Thiophene derivative | 0.5 | Enhanced sensitivity |
Case Study 2: Antimicrobial Screening
In another investigation, a series of chromenone derivatives were screened for antimicrobial activity against standard bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
| Streptococcus pneumoniae | 0.06 |
These findings suggest that the compound not only possesses anticancer properties but also serves as a promising antimicrobial agent.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
Key Structural Features
The target compound’s structure is defined by:
- Chromene core : A 4-oxo-4H-chromen scaffold.
- Substituent at C3: A phenoxy group bearing an ethoxycarbonyl (COOEt) moiety at the para position.
- Substituent at C7 : A thiophene-2-carboxylate ester.
Comparison with Analogues
Substituent Variations (Phenoxy Group)
*Inferred from analogues; †Calculated based on structural similarity.
Physical and Spectroscopic Properties
Physical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|
| Target Compound | ~515‡ | ~1.38‡ | ~1.58‡ |
| 3-(4-(tert-Butyl)phenoxy)-... (C25H19F3O5S) | 521.3 (predicted) | 1.375 (predicted) | N/A |
| 3-(3,4-Dimethoxyphenyl)-... (C22H16O6S) | N/A | N/A | N/A |
Spectroscopic Data
UV-Vis Absorption
- The ethoxycarbonyl group’s electron-withdrawing nature may shift λmax to longer wavelengths (bathochromic shift) compared to methoxy-substituted analogues due to extended conjugation .
NMR Analysis
Reactivity Comparison
- The ethoxycarbonyl group may render the compound more susceptible to hydrolysis than methoxy or tert-butyl analogues, necessitating stabilization in protic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
